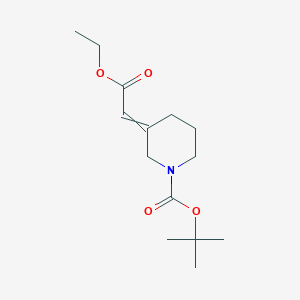

Ethyl 2-(1-Boc-3-piperidylidene)acetate

Description

Contextualization within Piperidine (B6355638) Alkaloid and Heterocyclic Chemistry

The piperidine moiety is a fundamental heterocyclic scaffold found in a vast number of natural products, most notably in the piperidine alkaloids. These alkaloids exhibit a wide spectrum of biological activities, making them attractive targets for synthetic chemists. The synthesis of these complex natural products often requires the use of versatile and functionalized building blocks, a role aptly filled by Ethyl 2-(1-Boc-3-piperidylidene)acetate. Its structure is primed for modifications that can lead to the core skeletons of various piperidine-based natural products.

The synthesis of this key intermediate is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reliable olefination method involves the reaction of a phosphonate-stabilized carbanion with a ketone. In this case, the readily available N-Boc-3-piperidone is treated with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base to yield the desired α,β-unsaturated ester. google.com

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Structure | Role |

| N-Boc-3-piperidone |  | Ketone precursor to the piperidine ring |

| Triethyl phosphonoacetate |  | Phosphonate reagent for the HWE reaction |

The reaction conditions for the HWE synthesis can be tailored to influence the stereochemical outcome, although for an exocyclic double bond, this is not a factor. The choice of base and solvent is crucial for achieving high yields.

Significance of Piperidylidene Scaffolds as Synthetic Intermediates

Piperidylidene scaffolds, such as this compound, are powerful intermediates due to the reactivity of the exocyclic double bond. This double bond is an excellent Michael acceptor, allowing for the conjugate addition of a wide variety of nucleophiles. nih.gov This reaction is a cornerstone for introducing substituents at the 3-position of the piperidine ring, a common feature in many complex alkaloids.

Furthermore, the double bond can undergo a range of other transformations, including hydrogenation to produce the corresponding saturated piperidine acetate (B1210297) derivative, and various cycloaddition reactions. The ester functionality can be hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic utility of this scaffold.

Table 2: Potential Transformations of this compound

| Reaction Type | Reagents | Product Type |

| Conjugate Addition | Nucleophiles (e.g., organocuprates, amines, thiols) | 3-substituted piperidine acetates |

| Hydrogenation | H₂, Pd/C | Ethyl 2-(1-Boc-3-piperidyl)acetate |

| Dihydroxylation | OsO₄, NMO | Diol derivatives |

| Epoxidation | m-CPBA | Epoxide derivatives |

| Hydrolysis | LiOH, H₂O | Carboxylic acid derivative |

| Reduction | LiAlH₄ | Alcohol derivative |

Overview of Research Trajectories for this compound

Current and future research involving this compound is likely to focus on several key areas. A primary trajectory is its continued application as a key building block in the total synthesis of complex piperidine alkaloids. researchgate.net The development of novel and stereoselective methods for the functionalization of the piperidylidene scaffold is another active area of investigation. This includes the exploration of new catalytic systems for conjugate additions and other transformations.

Moreover, the derivatization of this compound is expected to yield libraries of novel compounds for biological screening. The piperidine scaffold is a "privileged structure" in medicinal chemistry, and the ability to rapidly generate a diverse range of derivatives from this intermediate is highly valuable in the drug discovery process. The exploration of its use in the synthesis of non-natural, biologically active compounds is a promising avenue for future research.

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUSARVCHQJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 1 Boc 3 Piperidylidene Acetate and Its Precursors

Strategic Approaches to 1-Boc-3-piperidone Synthesis

The synthesis of 1-Boc-3-piperidone is a multi-step process that hinges on the effective formation of the piperidone ring and the subsequent chemoselective protection of the ring nitrogen.

Reductive and Oxidative Transformations for Piperidone Ring Formation

The construction of the core piperidine (B6355638) ring is a fundamental step, often starting from readily available pyridine (B92270) derivatives. A common and effective strategy involves the hydrogenation of a substituted pyridine. liverpool.ac.ukresearchgate.net This approach is advantageous as it directly yields the saturated heterocyclic system.

One prominent pathway begins with 3-hydroxypyridine. google.com The aromatic ring is first reduced to form 3-hydroxypiperidine (B146073). This reduction can be accomplished through catalytic hydrogenation using catalysts such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) under hydrogen pressure. liverpool.ac.ukresearchgate.net Electrocatalytic hydrogenation has also emerged as a method that can proceed under ambient temperature and pressure. researchgate.netnih.gov Following the reduction of the pyridine ring, the secondary alcohol in 3-hydroxypiperidine is oxidized to the corresponding ketone, 3-piperidone. A method for this transformation is the Oppenauer oxidation, which uses a ketone (like pivalaldehyde) and an aluminum alkoxide catalyst. google.comchemicalbook.com

Another classical approach to forming the piperidone ring is the Dieckmann condensation. dtic.miltandfonline.com This intramolecular Claisen condensation involves the cyclization of a diester, typically formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the 4-piperidone. While historically significant for 4-piperidones, adapting this for 3-piperidones can be challenging. tandfonline.comnih.gov

Below is a table summarizing key reductive and oxidative methods for piperidone synthesis.

Table 1: Comparison of Synthetic Methods for Piperidone Ring Formation| Method | Starting Material | Key Transformations | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pyridine Reduction & Oxidation | 3-Hydroxypyridine | 1. Catalytic Hydrogenation 2. Oppenauer Oxidation | 1. H₂, PtO₂, Rh/C liverpool.ac.ukresearchgate.net 2. Aluminum isopropoxide, pivalaldehyde google.comchemicalbook.com | High efficiency, good yields. google.com | Requires multiple distinct steps. |

| Dieckmann Condensation | Acyclic Diester | 1. Intramolecular Cyclization 2. Hydrolysis & Decarboxylation | 1. Strong base (e.g., NaH, Na) tandfonline.comreddit.com 2. Acid (e.g., HCl) tandfonline.com | Builds the ring from simple acyclic precursors. | Can have moderate to low yields; careful control of conditions is needed. tandfonline.comnih.gov |

Chemoselective Protection Strategies for the Piperidine Nitrogen

Once the 3-piperidone or its immediate precursor is formed, the secondary amine of the piperidine ring must be protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

The standard procedure for introducing the Boc group involves reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). google.comchemicalbook.com This reaction is typically performed in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like a mixture of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com The base neutralizes the acid byproduct of the reaction, driving it to completion. The chemoselectivity of this reaction is high, with the nucleophilic nitrogen atom readily attacking the electrophilic carbonyl of the Boc anhydride. chemicalbook.com

In a synthetic route starting from 3-hydroxypyridine, the Boc protection is typically performed on the 3-hydroxypiperidine intermediate before the oxidation step. google.com This strategy yields N-Boc-3-hydroxypiperidine, which is then oxidized to the target 1-Boc-3-piperidone. google.comnih.govresearchgate.net This sequence is often preferred as it can prevent complications during the oxidation reaction.

Installation of the Ethylidenic Moiety via Olefination Reactions

With 1-Boc-3-piperidone in hand, the next critical transformation is the conversion of the ketone carbonyl group into the desired ethyl 2-(piperidylidene)acetate structure. This is achieved through olefination reactions, with the Horner-Wadsworth-Emmons and Wittig reactions being the most prominent methods.

Horner-Wadsworth-Emmons Condensation Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters. conicet.gov.arresearchgate.net It involves the reaction of an aldehyde or ketone with a phosphonate-stabilized carbanion. wikipedia.org For the synthesis of Ethyl 2-(1-Boc-3-piperidylidene)acetate, 1-Boc-3-piperidone is reacted with a phosphonate (B1237965) reagent such as triethyl phosphonoacetate.

The reaction is initiated by deprotonating the phosphonate with a base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the 1-Boc-3-piperidone. The resulting intermediate collapses to form the alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which is easily removed during aqueous workup. wikipedia.org A significant advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-alkene as the major product, which is often the desired isomer. conicet.gov.arwikipedia.org

Table 2: Typical Conditions for Horner-Wadsworth-Emmons Reaction

| Component | Example | Role |

|---|---|---|

| Ketone | 1-Boc-3-piperidone | Electrophile |

| Phosphonate Reagent | Triethyl phosphonoacetate | Carbanion precursor |

| Base | Sodium Hydride (NaH) | Deprotonates the phosphonate |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Wittig Reaction Variants

The Wittig reaction is another cornerstone of olefination chemistry, providing a valuable alternative to the HWE reaction. masterorganicchemistry.comorganic-chemistry.org This method utilizes a phosphonium (B103445) ylide, which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com To synthesize this compound, 1-Boc-3-piperidone would be treated with an ylide like ethyl (triphenylphosphoranylidene)acetate.

The mechanism involves the nucleophilic attack of the ylide on the ketone, forming a zwitterionic intermediate known as a betaine, which then cyclizes to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. umass.edu A notable difference from the HWE reaction is that the removal of triphenylphosphine oxide can sometimes be challenging due to its crystalline nature and low polarity. umass.edu The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to Analogues and Derivatives

The synthetic routes to this compound are amenable to both convergent and divergent strategies for the creation of a library of related compounds.

A convergent approach allows for the rapid assembly of analogues by combining different pre-functionalized building blocks. For instance, various substituted 3-piperidones can be synthesized and then subjected to olefination with a range of phosphonate or ylide reagents. This modularity enables the introduction of diversity at both the piperidine ring and the ethylidenic side chain. One could envision using different N-protecting groups or introducing substituents at other positions on the piperidine ring before the olefination step. nih.gov

A divergent approach utilizes this compound as a common intermediate, which is then elaborated into a variety of derivatives. The functional handles present in the molecule—the Boc-protected amine, the α,β-unsaturated ester, and the double bond—offer multiple sites for chemical modification.

The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an allylic alcohol, or converted to an amide.

The double bond can undergo reactions such as hydrogenation, dihydroxylation, or epoxidation.

The Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized with various substituents through alkylation or acylation.

These strategic approaches provide a powerful platform for generating a wide array of piperidine-based compounds, facilitating the exploration of structure-activity relationships in drug discovery programs.

Stereocontrolled Synthesis of Saturated Piperidine Derivatives

The creation of saturated piperidine rings with specific stereochemistry from unsaturated precursors such as this compound is a key challenge in organic synthesis. The two primary strategies to achieve this are diastereoselective and enantioselective synthesis. Diastereoselective methods are employed when the starting material is prochiral and the reaction creates a new stereocenter, leading to diastereomeric products. Enantioselective approaches aim to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor.

Diastereoselective Hydrogenation of Piperidylidene Systems

The hydrogenation of exocyclic α,β-unsaturated systems, such as the one present in this compound, is a powerful method for establishing stereocenters on the piperidine ring. The stereochemical outcome of this reduction is influenced by factors including the choice of catalyst, solvent, and the steric and electronic properties of the substrate.

Research into the hydrogenation of structurally similar compounds, such as exocyclic α,β-unsaturated carbonyl compounds attached to an N-Boc-piperidine ring, provides significant insights. A notable study demonstrated the highly enantioselective hydrogenation of an exocyclic α,β-unsaturated ketone on an N-Boc piperidine ring using a Rhodium catalyst paired with a chiral bisphosphine-thiourea ligand (ZhaoPhos). rsc.org This reaction proceeds with excellent yield and enantioselectivity, highlighting the crucial role of hydrogen bonding between the substrate and the catalyst in directing the stereochemical outcome. rsc.org

Further studies on the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters on N-Boc piperidin-4-one have also been reported. nih.govresearchgate.net Using chiral spiro iridium catalysts, these substrates were successfully hydrogenated to yield functionalized chiral allylic alcohols with high yields and, more importantly, high cis-selectivity. nih.govresearchgate.netrsc.org This demonstrates that the catalyst can effectively control the facial selectivity of the hydrogenation, leading to a predominance of one diastereomer. The cis-configuration is typically favored in these reductions. nih.govresearchgate.net

Below is a table summarizing relevant findings in the stereoselective hydrogenation of N-Boc-piperidine derivatives with exocyclic double bonds.

Table 1: Diastereoselective Hydrogenation of Exocyclic Unsaturated N-Boc-Piperidine Derivatives

| Substrate | Catalyst System | Solvent | H₂ Pressure | Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-4-(1-(alkoxycarbonyl)ethenyl)piperidin-4-one | Ir-SpiroPAP catalyst | EtOH | 50 atm | 93% | 98:2 dr (cis:trans), 97% ee | nih.govresearchgate.net |

| 3-(4-Fluorobenzylidene)piperidine-2,6-dione | Rh/ZhaoPhos | Toluene | 50 atm | 99% | 99% ee | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Enantioselective Approaches to Chiral Piperidine Scaffolds

Enantioselective synthesis provides a direct route to optically pure piperidine derivatives, which are crucial as building blocks for pharmaceuticals. Various methodologies have been developed that bypass the need for chiral resolution by employing chiral catalysts or reagents to control the formation of stereocenters.

One powerful strategy involves the asymmetric hydrogenation of pyridine derivatives. Chiral piperidin-3-ols, for instance, can be synthesized through the asymmetric hydrogenation of 6-substituted 3-hydroxypyridinium (B1257355) salts. dicp.ac.cn This method avoids the issue of racemization that can occur with other precursors by using a substrate design that prevents enol/ketone isomerization. dicp.ac.cn Similarly, 2-aryl-3-phthalimidopyridinium salts have been hydrogenated using an Iridium/SegPhos catalytic system to afford chiral piperidine derivatives with two adjacent stereocenters in high enantiomeric and diastereomeric excess. nih.gov

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This method uses a chiral primary amine to introduce chirality during the reduction process, yielding a variety of chiral piperidines with excellent stereoselectivity and broad functional group tolerance. dicp.ac.cnresearchgate.netliverpool.ac.uk

Furthermore, direct functionalization of the piperidine ring can be achieved enantioselectively. The asymmetric deprotonation of N-Boc piperidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as a (+)-sparteine surrogate, allows for the creation of an enantioenriched organolithium intermediate. nih.gov This intermediate can then be trapped with various electrophiles to produce 2-substituted chiral piperidines. While this has been demonstrated for the C2 position, the principle represents a significant strategy for accessing chiral piperidine scaffolds. nih.govresearchgate.net

A three-step process starting from pyridine offers a versatile route to enantioenriched 3-substituted piperidines. nih.govsemanticscholar.org This sequence involves:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine.

A final reduction step to yield the saturated chiral piperidine. nih.govsemanticscholar.org

This method has proven effective for a range of substrates, providing access to valuable chiral precursors. nih.govsemanticscholar.org

The following table summarizes key enantioselective methodologies for the synthesis of chiral piperidine scaffolds.

Table 2: Enantioselective Methodologies for Chiral Piperidine Synthesis

| Method | Substrate Type | Catalyst / Reagent | Key Features | Typical ee / dr | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyridinium Salts | Ir/SegPhos | Access to 2,3-disubstituted piperidines. | High ee and dr | nih.gov |

| Reductive Transamination | Pyridinium Salts | Rh catalyst, Chiral Amine | Broad functional group tolerance. | Excellent ee and dr | dicp.ac.cnresearchgate.net |

| Asymmetric Deprotonation | N-Boc Piperidine | s-BuLi / (+)-Sparteine Surrogate | Forms enantioenriched organolithium intermediate. | High ee | nih.gov |

| Asymmetric Carbometalation | Dihydropyridines | Rh catalyst, Chiral Ligand | Multi-step from pyridine to 3-substituted piperidines. | High ee | nih.govsemanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Exploration of Reactivity and Mechanistic Aspects of Ethyl 2 1 Boc 3 Piperidylidene Acetate

Transformations of the Ester Functional Group

The ethyl ester moiety of the molecule is amenable to several classical transformations, providing a gateway to various derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-Boc-3-piperidylidene)acetic acid. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution. google.com Conversely, saponification using a base such as sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol mixture, followed by an acidic workup, also affords the carboxylic acid. The rate of hydrolysis can be influenced by factors such as temperature and the concentration of the acid or base. researchgate.net

Transesterification: This process allows for the conversion of the ethyl ester into other esters (e.g., methyl, benzyl). Transesterification is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or bases in the presence of a large excess of the desired alcohol. researchgate.netscielo.br The reaction equilibrium is driven towards the product by removing the ethanol (B145695) that is formed. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol, 2-(1-Boc-3-piperidylidene)ethanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken as these conditions may also reduce the double bond. More selective reducing agents can be employed to favor the reduction of the ester over the alkene.

Amide Formation: The ethyl ester can be converted into a wide range of amides through aminolysis. This can be achieved by heating the ester with a primary or secondary amine. However, for less reactive amines or to achieve milder reaction conditions, it is often preferable to first hydrolyze the ester to the carboxylic acid. The resulting acid can then be coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uknih.govnih.gov

| Transformation | Typical Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Basic) | 1. NaOH or LiOH, H₂O/THF/MeOH 2. H₃O⁺ workup | Carboxylic Acid |

| Hydrolysis (Acidic) | HCl or H₂SO₄, H₂O, Heat | Carboxylic Acid |

| Transesterification | R'OH, cat. H₂SO₄ or NaOR', Heat | New Ester (COOR') |

| Reduction | LiAlH₄, THF, 0 °C to rt | Allylic Alcohol |

| Amide Formation (from acid) | R₂NH, EDC, HOBt, DMF or CH₂Cl₂ | Amide |

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond, conjugated with the ester group, is a key site of reactivity, participating in additions and cycloadditions.

Catalytic Hydrogenation and Stereochemical Control

Catalytic hydrogenation of the exocyclic double bond reduces the alkene to furnish Ethyl 2-(1-Boc-3-piperidyl)acetate. hsp-pharma.com This reaction creates a new stereocenter at the C3 position of the piperidine (B6355638) ring. Consequently, the product is obtained as a mixture of diastereomers (cis and trans isomers).

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. Hydrogenation is typically performed using catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The hydrogen molecule generally adds to the less sterically hindered face of the double bond. The conformation of the piperidine ring and the steric bulk of the Boc protecting group can direct the approach of the hydrogen, leading to a preferential formation of one diastereomer over the other. For example, coordination of the substrate to the catalyst surface may favor delivery of hydrogen from a specific face, enhancing the stereoselectivity of the reduction.

| Catalyst | Typical Solvent | Pressure | Key Outcome |

|---|---|---|---|

| 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate (B1210297) | 1-50 atm H₂ | Reduction of C=C double bond |

| PtO₂ (Adams' catalyst) | Acetic Acid or Ethanol | 1-3 atm H₂ | Reduction of C=C double bond |

| Raney Nickel | Ethanol | 50-100 atm H₂, elevated temp. | Reduction of C=C double bond |

Cycloaddition Reactions (e.g., [2+2], [3+2])

The electron-deficient nature of the exocyclic double bond, due to conjugation with the ester, makes it an excellent partner in various cycloaddition reactions.

[3+2] Cycloadditions: This compound is a suitable dipolarophile for 1,3-dipolar cycloadditions. youtube.com For instance, reaction with azides (R-N₃) can lead to the formation of spiro-triazoline heterocycles. Similarly, reaction with nitrile oxides can yield spiro-isoxazolines. These reactions provide a powerful method for constructing complex, spirocyclic piperidine derivatives in a highly regioselective manner. nih.govresearchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes can be used to construct spiro-cyclobutane rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic properties and steric hindrance of the reacting partners. clockss.org

[4+2] Cycloadditions (Diels-Alder Reactions): The double bond can act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form spirocyclic six-membered rings. The reaction may require thermal or Lewis acid catalysis to proceed efficiently. nih.gov

Electrophilic and Nucleophilic Additions

Nucleophilic Additions: As an α,β-unsaturated ester, the molecule is highly susceptible to nucleophilic conjugate addition (Michael addition). A wide variety of soft nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and stabilized carbanions, can add to the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C3-position of the piperidine core. rsc.orgresearchgate.net

Electrophilic Additions: The double bond can also undergo electrophilic addition reactions. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalo-adduct. Due to the presence of the electron-withdrawing ester group, these reactions might be slower compared to those with electron-rich alkenes.

Deprotection and Manipulation of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common and crucial protecting group for the piperidine nitrogen. Its removal is a key step in many synthetic sequences, unmasking the secondary amine for further functionalization.

The Boc group is known for its stability under a wide range of conditions but its lability to acid. scispace.com The most common method for Boc deprotection involves treatment with strong acids. acsgcipr.org Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (CH₂Cl₂), is highly effective and typically results in rapid and clean deprotection at room temperature. peptide.com Anhydrous hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or ethyl acetate is another widely used reagent. mdpi.com

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine as an ammonium (B1175870) salt. acsgcipr.org

While acidic deprotection is prevalent, alternative methods exist for substrates sensitive to strong acids. acsgcipr.org These include thermolytic cleavage or using Lewis acids like zinc bromide. scispace.com In specific cases where the amine is activated, basic conditions can also be employed for Boc removal. sci-hub.se

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂, rt, 1-2 h | Volatile and corrosive; standard method. peptide.com |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane or Ethyl Acetate, rt, 1-4 h | Product is isolated as the hydrochloride salt. mdpi.com |

| Phosphoric Acid (H₃PO₄) | Concentrated H₃PO₄ in an organic solvent | A non-volatile acid alternative. |

| Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂) | CH₂Cl₂, rt | Milder conditions for acid-sensitive substrates. scispace.com |

Regioselective Functionalization of the Piperidine Core

Beyond reactions at the existing functional groups, the piperidine scaffold itself can be further functionalized. Direct C-H functionalization of the piperidylideneacetate ring is challenging. However, after modification of the exocyclic double bond, particularly after hydrogenation, the resulting saturated piperidine ring becomes a target for regioselective reactions.

Strategies for functionalizing the N-Boc-piperidine core often rely on directed metalation or the use of existing functionality to control regiochemistry. nih.gov For instance, deprotonation at the C2 or C6 positions (alpha to the nitrogen) using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by quenching with an electrophile, can install substituents at these positions. The regioselectivity between the C2 and C6 positions can be influenced by steric factors.

Alternatively, functionalization at the C4 position can be achieved through various synthetic routes. nih.gov For example, if the ester group is converted to a different directing group, it could facilitate functionalization at other positions on the ring. The ability to selectively introduce substituents at different positions of the piperidine core significantly enhances the synthetic utility of derivatives originating from Ethyl 2-(1-Boc-3-piperidylidene)acetate. researchgate.netnih.gov

Comprehensive Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-(1-Boc-3-piperidylidene)acetate. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the proton and carbon frameworks of the molecule and establish their connectivity.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms within the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts (δ) and multiplicities can be predicted based on its structure.

The spectrum would exhibit characteristic signals for the ethyl group, the piperidylidene ring, the vinylic proton, and the bulky tert-butoxycarbonyl (Boc) protecting group. The protons of the ethyl ester would appear as a quartet for the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the methyl group (-OCH₂CH₃). The nine protons of the Boc group are chemically equivalent and would present as a sharp singlet. The protons on the piperidine (B6355638) ring would show complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The vinylic proton (=CH-COO) would appear as a singlet in the olefinic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.47 | Singlet | 9H |

| -CH₂- (Piperidine Ring) | 2.0 - 3.5 | Multiplet | 6H |

| -OCH₂CH₃ | ~4.15 | Quartet | 2H |

| =CH- | ~5.80 | Singlet | 1H |

¹³C NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key expected signals include those for the carbonyl carbons of the ester and the Boc group, the quaternary carbons of the Boc group and the double bond, the olefinic carbons, and the various methylene carbons of the piperidine ring and the ethyl group. The carbonyl carbon of the ester is typically found furthest downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ (Boc) | ~28.4 |

| -CH₂- (Piperidine Ring) | 25 - 50 |

| -OCH₂CH₃ | ~60.0 |

| -C(CH₃)₃ (Boc) | ~80.0 |

| =CH- | ~118.0 |

| =C< | ~150.0 |

| C=O (Boc) | ~154.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, within the ethyl group (-OCH₂CH₃) and throughout the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons by showing a cross-peak for each C-H bond. This is crucial for assigning the complex signals from the piperidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of the compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of this compound. The experimentally measured mass can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₄H₂₃NO₄.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this compound may require specific GC conditions, this technique is valuable for assessing purity and identifying volatile impurities.

The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of Boc-protected compounds often involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.org Common fragmentation pathways for this compound would likely include:

Loss of the tert-butyl group ([M-57]⁺).

Loss of the ethoxy group from the ester ([M-45]⁺).

Cleavage of the Boc group, leading to characteristic ions at m/z 57 (C₄H₉⁺) and the loss of CO₂ and isobutene. doaj.org

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule.

Chromatographic Separation and Purification Techniques

Flash column chromatography is a primary technique for the efficient preparative isolation and purification of "this compound" from crude reaction mixtures. rsc.orgrochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system with moderate polarity. rochester.edu The separation is based on the differential adsorption of the target compound and impurities onto the silica gel.

For piperidine derivatives, a common practice involves using a solvent system consisting of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc). rsc.org The optimal ratio of these solvents is determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu By applying positive pressure, the solvent is forced through the column, accelerating the separation process and allowing for the collection of purified fractions. For nitrogen-containing compounds like this one, adding a small amount of a basic modifier such as triethylamine (B128534) (~0.1%) to the eluent can be beneficial to prevent peak tailing and improve separation. rochester.edu

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase System | Hexanes/Ethyl Acetate Gradient |

| Initial Eluent | 95:5 Hexanes:EtOAc |

| Final Eluent | 80:20 Hexanes:EtOAc |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of "this compound" with high precision and accuracy. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. researchgate.net

The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to elute the compound. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any closely related impurities. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated ester moiety provides a suitable chromophore. The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. The use of 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase is common to ensure sharp, symmetrical peaks, and the N-Boc protecting group is generally stable under these analytical conditions. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Instrument | Standard HPLC system with UV Detector |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size or hydrodynamic volume. The stationary phase consists of a porous material with a well-defined pore size distribution. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.

While GPC is a powerful tool for the analysis of macromolecules such as polymers and proteins, it is not a suitable or commonly used technique for the purification or analysis of small molecules like "this compound" (Molecular Weight: 269.35 g/mol ). The resolution of GPC in the low molecular weight range is insufficient to separate the target compound from typical synthetic impurities, which are often of a similar size. Techniques like flash chromatography and HPLC, which separate based on polarity and specific interactions, are far more effective for this purpose.

Complementary Spectroscopic and Physical Methods

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. pressbooks.pub

For "this compound," IR spectroscopy can confirm the presence of several key structural features. The two carbonyl groups, one from the Boc-carbamate and one from the α,β-unsaturated ester, will give rise to strong, characteristic absorption bands. The C=C double bond of the piperidylidene ring and the various C-O and C-H bonds will also produce distinct peaks, allowing for a comprehensive structural confirmation. vscht.czorgchemboulder.com

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H Stretch (sp³) | 2850 - 2960 | Strong |

| Alkene | =C-H Stretch (sp²) | 3020 - 3100 | Medium |

| α,β-Unsaturated Ester | C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Boc-Carbamate | C=O Stretch | 1680 - 1705 | Strong, Sharp |

| Alkene | C=C Stretch | 1640 - 1680 | Medium-Weak |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique for the verification of a compound's empirical formula. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretical values calculated from the proposed molecular formula. For this compound, with a molecular formula of C₁₄H₂₃NO₄, the theoretical elemental composition serves as a benchmark for purity and structural confirmation.

The process involves the combustion of a precisely weighed sample of the compound in a controlled environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively analyzed to determine the elemental percentages. The experimentally determined values are expected to be in close agreement with the calculated theoretical percentages for a pure sample.

Theoretical Elemental Composition of this compound (C₁₄H₂₃NO₄):

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 62.43 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 8.61 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.20 |

| Oxygen | O | 16.00 | 4 | 64.00 | 23.76 |

| Total | 269.38 | 100.00 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, achieving a close correlation (typically within ±0.4%) is a critical checkpoint in the characterization of a newly synthesized compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration of Derivatives

The study of derivatives, such as a Boc-protected piperidine-spiro-hydantoin, has demonstrated the utility of X-ray crystallography in elucidating the solid-state conformation of the piperidine ring. researchgate.net In such studies, the piperidine ring was found to adopt a specific conformation, and the exocyclic carbamate (B1207046) group's orientation was precisely determined. researchgate.net This information is crucial as the conformation of the piperidine ring can significantly influence the molecule's reactivity and interactions with biological targets.

For a derivative of this compound that forms a suitable crystal, the crystallographic data would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

From this data, a detailed molecular structure can be generated, revealing the absolute configuration of stereocenters if present and providing insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

| Z (molecules/unit cell) | 4 |

Note: The data presented in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic analysis. It does not represent experimental data for a derivative of the title compound.

Computational Chemistry and Theoretical Modeling of Piperidylidene Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful approach to understanding the electronic structure and inherent reactivity of Ethyl 2-(1-Boc-3-piperidylidene)acetate. These studies typically focus on the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the calculation of various reactivity descriptors.

The exocyclic double bond in the piperidylidene system introduces significant electronic effects. The π-system of the double bond is conjugated with the ester group, leading to a delocalization of electron density. This delocalization influences the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.

Key Research Findings:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the enamine-like fragment of the piperidylidene ring and the exocyclic double bond, indicating that this region is the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the α,β-unsaturated ester moiety, highlighting its susceptibility to nucleophilic addition.

Electrostatic Potential Maps: These maps visually represent the charge distribution within the molecule. For this compound, the oxygen atoms of the carbonyl and ester groups exhibit a high negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The area around the exocyclic double bond shows a region of higher electron density, consistent with its nucleophilic character.

Reactivity Indices: Computational methods can quantify the reactivity of different atomic sites. Parameters such as Fukui functions and local softness are used to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this system, the β-carbon of the α,β-unsaturated ester is predicted to be the most electrophilic center.

Interactive Data Table: Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Cα | +0.15 e | The partial positive charge on the α-carbon of the ester. |

| Mulliken Charge on Cβ | -0.20 e | The partial negative charge on the β-carbon of the exocyclic double bond, indicating its nucleophilic character. |

Molecular Dynamics and Conformational Analysis of Piperidine (B6355638) Rings

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational preferences of the piperidine ring. Furthermore, the exocyclic double bond introduces steric and electronic constraints that affect the ring's puckering.

Key Research Findings:

Ring Conformations: The piperidine ring in this compound can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable, but the presence of the exocyclic double bond can lead to a flattening of the ring in that region.

Solvent Effects: MD simulations in explicit solvent models demonstrate the role of the surrounding medium in stabilizing certain conformations through solute-solvent interactions. Polar solvents can influence the conformational equilibrium by interacting with the polar ester and carbamate (B1207046) groups.

Interactive Data Table: Conformational Energy Profile (Illustrative)

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

| Chair (Equatorial) | 0.0 | N1-C2-C3-C4 ≈ 55, C2-C3-C4-C5 ≈ -55 | The most stable conformation with the acetate (B1210297) group in a pseudo-equatorial position. |

| Chair (Axial) | 2.5 | N1-C2-C3-C4 ≈ 55, C2-C3-C4-C5 ≈ -55 | Higher in energy due to 1,3-diaxial interactions. |

| Twist-Boat | 4.8 | Varies | An intermediate conformation in the interconversion between chair and boat forms. |

| Boat | 6.2 | C2-N1-C6-C5 ≈ 0, C3-C4-C5-C6 ≈ 0 | A high-energy conformation, generally considered a transition state in ring inversion. |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming experimentally determined structures and for understanding the relationship between structure and spectroscopic data.

The calculated spectroscopic parameters are highly sensitive to the molecular geometry. Therefore, accurate predictions require the use of optimized geometries from high-level quantum mechanical calculations.

Key Research Findings:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the GIAO (Gauge-Including Atomic Orbital) method, can aid in the assignment of complex spectra. The predicted chemical shifts for the vinylic proton and the carbons of the exocyclic double bond are particularly characteristic.

IR Frequencies: The calculated IR spectrum can help in identifying key functional groups. The characteristic stretching frequencies of the C=O bonds in the ester and Boc groups, as well as the C=C stretching of the exocyclic double bond, can be predicted with good accuracy.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shift (Vinylic Proton) | δ 5.8 ppm | Correlates with the electron density at the vinylic position. |

| ¹³C NMR Chemical Shift (C=C, Cα) | δ 125 ppm | Reflects the electronic environment of the α-carbon of the double bond. |

| ¹³C NMR Chemical Shift (C=C, Cβ) | δ 140 ppm | Reflects the electronic environment of the β-carbon of the double bond. |

| IR Stretching Frequency (Ester C=O) | 1715 cm⁻¹ | Characteristic carbonyl stretch for an α,β-unsaturated ester. |

| IR Stretching Frequency (Boc C=O) | 1690 cm⁻¹ | Characteristic carbonyl stretch for a carbamate. |

| IR Stretching Frequency (C=C) | 1645 cm⁻¹ | Corresponds to the stretching vibration of the exocyclic double bond. |

Mechanistic Studies of Key Transformations via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this includes studying its formation, typically via the Horner-Wadsworth-Emmons reaction, and its subsequent reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction pathway.

Key Research Findings:

Horner-Wadsworth-Emmons Reaction: Computational studies of the Horner-Wadsworth-Emmons reaction between N-Boc-3-piperidone and a phosphonate (B1237965) ylide can elucidate the stereoselectivity of the reaction. The calculations can help to understand why the (E)-isomer is typically the major product. The mechanism involves the initial nucleophilic addition of the phosphonate carbanion to the ketone, followed by the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphate (B84403) byproduct.

Electrophilic Addition to the Double Bond: The mechanism of electrophilic addition to the exocyclic double bond can be modeled to understand the regioselectivity of the reaction. Protonation is predicted to occur at the β-carbon, leading to the formation of a more stable tertiary carbocation stabilized by the adjacent nitrogen atom.

Nucleophilic Conjugate Addition: The reaction of nucleophiles with the α,β-unsaturated ester system can be studied to understand the factors controlling the 1,4-addition (Michael addition). The calculations can help to predict the stereochemical outcome of such reactions.

Interactive Data Table: Calculated Activation Energies for Key Reactions (Illustrative)

| Reaction | Transition State Structure | Activation Energy (kcal/mol) | Mechanistic Insight |

| Horner-Wadsworth-Emmons (E-isomer formation) | Oxaphosphetane decomposition (anti) | 15 | The lower activation energy for the formation of the E-isomer explains its predominance. |

| Horner-Wadsworth-Emmons (Z-isomer formation) | Oxaphosphetane decomposition (syn) | 18 | The higher activation energy is due to steric hindrance in the transition state. |

| Electrophilic Addition (Protonation at Cβ) | Proton transfer to the β-carbon | 8 | A low energy barrier, indicating a facile reaction. The resulting carbocation is stabilized by resonance. |

| Nucleophilic Conjugate Addition (at Cα) | Nucleophile approaching the α-carbon | 12 | The activation energy for the addition of a soft nucleophile, leading to the thermodynamically favored 1,4-adduct. |

Applications of Ethyl 2 1 Boc 3 Piperidylidene Acetate in Complex Molecule Synthesis

Role as a Chiral Pool Synthon for Natural Product Synthesis

The synthesis of natural products often leverages the "chiral pool," which consists of readily available, enantiomerically pure compounds derived from natural sources. While specific examples detailing the direct use of Ethyl 2-(1-Boc-3-piperidylidene)acetate as a chiral pool synthon in the total synthesis of natural products are not extensively documented in readily accessible literature, its structural motifs are present in numerous alkaloids. The piperidine (B6355638) ring is a fundamental core of many natural products. Synthetic strategies often rely on building blocks that can introduce this ring system in a controlled manner. The application of organocascade catalysis and collective natural product synthesis from a common molecular scaffold demonstrates a powerful approach where a versatile precursor can lead to a range of structurally diverse natural products. nih.gov

The value of a synthon like this compound lies in its potential for stereocontrolled transformations. The exocyclic double bond can be subjected to asymmetric hydrogenation to create a chiral center at the 3-position of the piperidine ring. Subsequent modifications can then build the complex stereochemistry often found in natural products. nih.gov

Utilization in the Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the final Active Pharmaceutical Ingredient (API). The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many approved drugs and biologically active compounds. This compound serves as a valuable intermediate for introducing this key structural unit.

The synthesis of APIs is often a complex, multi-step process. Intermediates like this compound are designed for versatility, allowing chemists to modify a core structure to optimize its biological activity and properties. The Boc protecting group is crucial in this regard, as it is stable under many reaction conditions but can be easily removed to allow for further functionalization of the piperidine nitrogen.

Precursor to Biologically Active Piperidine-Containing Compounds

The piperidine ring is a core component of numerous compounds with significant biological activity. ffhdj.commdpi.commdpi.com Its derivatives are explored for a wide range of therapeutic targets. This compound is a precursor for 3-substituted piperidines, a class of compounds that has been investigated for various medicinal applications.

For example, the modification of the acetate (B1210297) side chain and the piperidine ring can lead to compounds with potential applications in treating diseases of the central nervous system or as enzyme inhibitors. nih.gov The synthesis of these compounds often involves a series of reactions to build complexity around the central piperidine core, starting from a versatile building block. nih.govnih.gov

Below is a table showing examples of biologically active compound classes containing the piperidine scaffold, illustrating the importance of precursors like this compound.

| Compound Class | Therapeutic Area/Target |

| Sigma Receptor Ligands | CNS Disorders |

| Androgen Receptor Inhibitors | Prostate Cancer |

| JAK Inhibitors | Rheumatoid Arthritis |

| Receptor Tyrosine Kinase Inhibitors | Oncology |

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govyoutube.com This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new drug leads.

A "scaffold" is the core structure upon which the diversity of the library is built. This compound is an ideal scaffold for combinatorial synthesis due to its multiple points for diversification. nih.gov Different functional groups can be introduced by reacting with the ester, the double bond, or by deprotecting the nitrogen and reacting it with various partners. This strategy allows for the creation of large libraries of piperidine-based compounds for biological screening. scripps.edu

Development of Novel Heterocyclic Systems based on the Piperidylidene Core

The reactivity of this compound can be harnessed to construct novel heterocyclic systems. The exocyclic double bond conjugated with the ester group makes it a Michael acceptor, and it can also participate in cycloaddition reactions. These reactions allow for the piperidine ring to be fused or spiro-linked to other ring systems, leading to new and complex molecular architectures. nih.govd-nb.infobeilstein-journals.orgekb.egjapsonline.com

The synthesis of such novel heterocyclic systems is a key area of research in medicinal chemistry, as these new structures can interact with biological targets in unique ways, potentially leading to new therapies. nih.govd-nb.info The development of universal methods for synthesizing new heterocyclic systems often relies on versatile starting materials that can undergo a series of transformations to build up molecular complexity. nih.govd-nb.infobeilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process. SAR involves synthesizing a series of related compounds (analogs) and testing their biological activity to understand which structural features are important for their function. nih.gov

This compound provides a platform for conducting SAR studies. By systematically modifying different parts of the molecule—such as the ester group, the substituents on the piperidine ring, or the group attached to the nitrogen—researchers can probe how these changes affect the compound's interaction with a biological target. ceu.es For example, a library of analogs could be created where the ethyl ester is converted to various amides, and these new compounds could then be tested in a biological assay. The results would help to build a QSAR (Quantitative Structure-Activity Relationship) model, which can guide the design of more potent and selective compounds. nih.gov

Future Perspectives and Emerging Trends in Piperidine Chemistry Research

Sustainable and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry is increasingly prioritizing sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In piperidine (B6355638) synthesis, green chemistry principles are being applied through several strategies. These include the use of safer and more environmentally friendly solvents, the development of catalytic reactions that proceed with high atom economy, and the use of renewable starting materials. wikipedia.orgconicet.gov.ar For instance, methods that reduce the number of synthetic steps through multicomponent reactions (MCRs) are gaining traction, as they inherently generate less waste and are more efficient. wikipedia.org The replacement of hazardous reagents with greener alternatives is a key focus. An example in a related field is the identification of 3-(diethylamino)propylamine (B94944) (DEAPA) as a viable and more sustainable alternative to piperidine for Fmoc removal in solid-phase peptide synthesis. researchgate.net The use of biomass as a starting material is also a promising frontier; for example, a ruthenium-cobalt surface single-atom alloy catalyst has been developed for the sustainable production of piperidine from the bio-based platform chemical furfural. rsc.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, offers significant advantages for the synthesis of piperidines, particularly in a pharmaceutical manufacturing context. mdpi.comhsp-pharma.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product quality, and enhanced safety, especially for highly exothermic or hazardous reactions. mdpi.com

Continuous processing allows for the seamless integration of multiple synthetic steps, reducing the need for isolation and purification of intermediates, which can significantly shorten production times. hsp-pharma.comstudylib.net A practical application of this has been demonstrated in the rapid and highly diastereoselective synthesis of α-chiral piperidines using a continuous flow protocol, achieving high yields within minutes and allowing for smooth scalability. The adoption of continuous manufacturing is seen as a pivotal technology for more efficient, reliable, and economical pharmaceutical production. mdpi.com

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for advancing piperidine chemistry. Research is focused on creating catalysts that offer high selectivity (chemo-, regio-, and stereoselectivity) and efficiency, allowing for the construction of complex piperidine structures with precise control.

Recent advances have seen the use of a variety of metals in catalytic systems for piperidine synthesis:

Ruthenium and Nickel: A heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of substituted pyridines, and a novel nickel silicide catalyst has been successfully applied to pyridine (B92270) hydrogenation for the first time, with both catalysts showing high stability and reusability.

Gold and Palladium: A gold(I) complex has been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. Similarly, palladium catalysts have been employed for the enantioselective synthesis of 2- and 2,6-substituted piperidines.

Rhodium: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to a wide variety of enantioenriched 3-substituted piperidines.

Iodine: A mild and selective iodine-catalyzed C-H amination reaction, initiated by visible light, has been developed for the formation of piperidines, overcoming the common preference for pyrrolidine (B122466) formation in similar reactions.

These developments enable the synthesis of highly substituted and stereochemically complex piperidine derivatives that were previously difficult to access.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes from scratch.

In the context of piperidine synthesis, AI can accelerate the discovery of new drug candidates by:

Predicting Synthesizability: AI models can assess whether a designed molecule is likely to be synthesizable, saving time and resources.

Retrosynthetic Planning: Computer-aided synthesis planning (CASP) tools can propose step-by-step synthetic pathways to complex target molecules containing piperidine scaffolds.

Optimizing Reactions: Machine learning algorithms can help optimize reaction conditions to maximize yield and minimize byproducts, leading to more efficient and robust synthetic processes.

By combining the predictive power of AI with the practical execution of automated synthesis platforms, researchers can accelerate the design-make-test-analyze cycle in drug discovery, leading to the faster development of new piperidine-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.